3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene group, resulting in different chemical and biological properties.
4-Isopropylbenzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
Other pyrazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.
Uniqueness
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both isopropyl and benzylidene groups, which confer specific chemical reactivity and potential biological activities. This combination of structural features distinguishes it from other pyrazole derivatives and makes it a valuable compound for research and development.
Biological Activity
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 303104-10-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O, with a molecular weight of approximately 298.38 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation through various pathways.
- Antimicrobial Properties : Pyrazoles have been evaluated for their effectiveness against bacterial and fungal infections.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as BRAF(V600E) and EGFR, which are critical in cancer progression .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study evaluating various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of the compound by measuring cytokine levels in vitro. The findings showed a marked decrease in pro-inflammatory cytokines when treated with the compound, suggesting its potential use in managing inflammatory diseases.
Properties
CAS No. |
1284271-97-1 |
---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.39 |
IUPAC Name |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
solubility |
not available |
Origin of Product |
United States |
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